1-(3-methoxypropyl)-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
The compound 1-(3-methoxypropyl)-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) and functionalized with a 3-methoxypropyl group at position 1 and a 2-morpholinoethyl carboxamide at position 2.
Properties
IUPAC Name |
6-(3-methoxypropyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-29-12-4-8-25-17(20(27)22-6-9-24-10-13-30-14-11-24)15-16-19(25)23-18-5-2-3-7-26(18)21(16)28/h2-3,5,7,15H,4,6,8-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRXBQLYMBPDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
- Core : Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine tricycle, providing a planar aromatic system for π-π interactions.
- Substituents: 1-Position: 3-Methoxypropyl group, enhancing solubility via ether linkage. 2-Position: N-(2-Morpholinoethyl)carboxamide, introducing a basic morpholine moiety for improved bioavailability and target binding .
The following table summarizes key structural analogs and their properties, based on the provided evidence:
Structural and Functional Differences
Substituent Effects on Solubility and Bioavailability :
- Morpholinoethyl Group (Target Compound): The morpholine moiety enhances water solubility and membrane permeability compared to purely hydrophobic substituents (e.g., 4-isopropylphenyl or 2-phenylethyl ). Morpholine derivatives are known to improve pharmacokinetic profiles in drug candidates .
- 3-Methoxypropyl vs. Benzyl/Methyl (Position 1) : The 3-methoxypropyl group introduces flexibility and moderate polarity, contrasting with rigid benzyl or smaller methyl groups in analogs like compounds 17–18 . This may reduce crystallinity and improve solubility.
Spectral and Physicochemical Properties :
- NMR Trends: Aromatic protons in the tricyclic core typically resonate at δ 6.8–8.8 in ¹H NMR, as seen in analogs like 1,7-dimethyl-4-oxo derivatives . The morpholinoethyl group’s protons would appear as multiplets near δ 2.5–3.5 (morpholine CH₂) and δ 3.6–4.0 (OCH₂) .
- Melting Points : Analogs with bulky aryl groups (e.g., 4-isopropylphenyl ) exhibit higher melting points (>200°C) due to increased crystallinity, whereas flexible substituents (e.g., 3-methoxypropyl) likely lower melting points .
Implications for Drug Development
- Target Selectivity: The morpholinoethyl group’s basicity could promote interactions with acidic residues in kinase ATP-binding pockets, a feature absent in neutral N-aryl analogs .
- Metabolic Stability : The 3-methoxypropyl group may resist oxidative metabolism better than benzyl groups, which are prone to CYP450-mediated hydroxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
